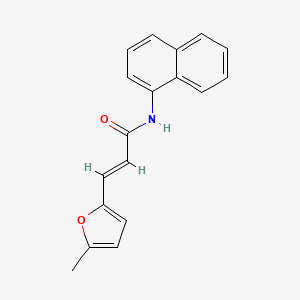![molecular formula C18H13ClN2OS B5755106 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research to study the functions of various proteins.
Mecanismo De Acción
2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide inhibits the activity of HATs and PCAF by binding to a specific site on the proteins. This binding prevents the proteins from acetylating histones, which leads to changes in gene expression.
Biochemical and Physiological Effects:
2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide in lab experiments is its specificity for HATs and PCAF. This specificity allows researchers to study the functions of these proteins without interfering with other cellular processes. However, one limitation of using 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide is its potential toxicity. Researchers must carefully control the concentration of 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide used in experiments to avoid damaging cells.
Direcciones Futuras
There are numerous future directions for research involving 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide. One area of interest is the development of more potent and selective inhibitors of HATs and PCAF. Additionally, researchers are investigating the potential of 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide as a therapeutic agent for various diseases such as cancer and neurological disorders. Finally, there is interest in studying the effects of 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide on other cellular processes beyond histone acetylation.
Métodos De Síntesis
2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with 2-naphthylamine-1-carbothioamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide has been used in various scientific research studies to investigate the functions of proteins such as histone acetyltransferases (HATs) and p300/CBP-associated factor (PCAF). These proteins are involved in the regulation of gene expression and have been implicated in various diseases such as cancer and neurological disorders.
Propiedades
IUPAC Name |
2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-16-8-4-3-7-15(16)17(22)21-18(23)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBCPLKXVZXXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755043.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)



![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)